5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions to form the desired pyrazoloquinazoline structure . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, scaling up the synthesis would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s functionality.
Scientific Research Applications
5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential cytotoxic properties are being explored for developing new anticancer agents.
Industry: The compound’s unique properties may find applications in materials science and the development of novel functional materials.
Mechanism of Action
The mechanism by which 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cytotoxic activity may be attributed to its ability to interfere with cellular DNA replication or protein synthesis, leading to cell death. Molecular modeling studies suggest that the compound can bind to active sites of enzymes or receptors, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline moiety and have comparable mechanisms of action.
Uniqueness
What sets 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline apart is its fused ring structure, combining the properties of both pyrazole and quinazoline. This unique structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H21N5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C26H21N5/c1-18-16-24-21-14-8-9-15-23(21)27-26(31(24)28-18)22-17-30(20-12-6-3-7-13-20)29-25(22)19-10-4-2-5-11-19/h2-17,26-27H,1H3 |
InChI Key |
IZVDCUOUIWTAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.